molecular formula C5H11Cl2N B2738152 (1R,3R)-3-Chlorocyclopentan-1-amine;hydrochloride CAS No. 2416217-97-3

(1R,3R)-3-Chlorocyclopentan-1-amine;hydrochloride

Cat. No. B2738152
CAS RN: 2416217-97-3
M. Wt: 156.05
InChI Key: NXMKGASYERTAAK-RFZPGFLSSA-N
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Description

“(1R,3R)-3-Chlorocyclopentan-1-amine;hydrochloride” is a chemical compound likely containing a cyclopentane ring, which is a ring of five carbon atoms, with a chlorine atom and an amine group attached. The “1R,3R” notation indicates the configuration of the chiral centers in the molecule .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving cyclopentane or its derivatives . The exact method would depend on the specific structure and functional groups present in the target molecule.


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a cyclopentane ring, with the chlorine atom and the amine group attached at the 1 and 3 positions, respectively. The “R” configuration at these positions indicates the arrangement of the atoms in three-dimensional space .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

1. Asymmetric Synthesis and Analgesic Activity

  • Study : Asymmetric α-substituted phenethylamines were synthesized, including compounds structurally related to (1R,3R)-3-Chlorocyclopentan-1-amine;hydrochloride. These substances demonstrated significant analgesic activities, indicating potential medicinal applications (Takahashi et al., 1984).

2. Antineoplastic Agents

  • Study : Research on antineoplastic agents led to the synthesis and biological evaluation of derivatives structurally related to this compound. These derivatives exhibited significant activity against a range of cancer cell lines (Pettit et al., 2003).

3. Synthesis of Amino Acid Derivatives

  • Study : The enzymatic resolution of compounds structurally similar to this compound was used for the synthesis of amino acid derivatives like GABOB and Carnitine Hydrochloride (Kamal et al., 2007).

4. Amide Formation in Bioconjugation

  • Study : Research into the mechanism of amide formation in aqueous media, using compounds related to this compound, has applications in bioconjugation techniques (Nakajima & Ikada, 1995).

5. Synthesis and Characterization of Polysiloxane-Immobilized Amine Ligands

  • Study : The synthesis and characterization of polysiloxane-immobilized amine ligands, utilizing amines structurally related to this compound, have potential in material science (Yang et al., 1997).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, many biologically active compounds exert their effects by interacting with proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many chlorinated compounds are hazardous and require careful handling .

properties

IUPAC Name

(1R,3R)-3-chlorocyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUSTHMHOVIXJO-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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